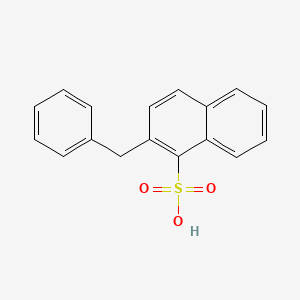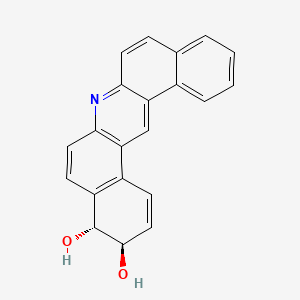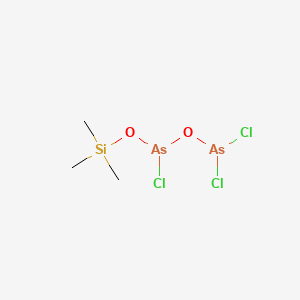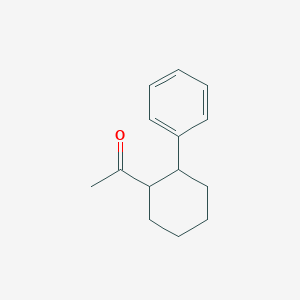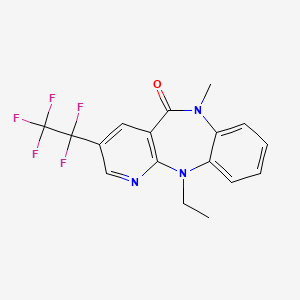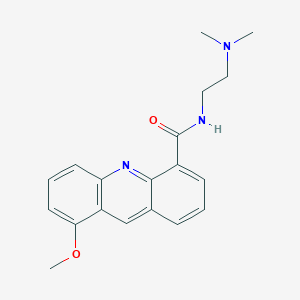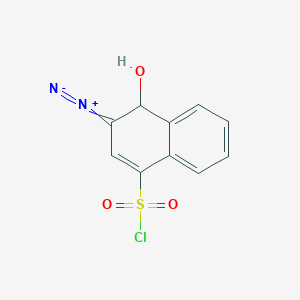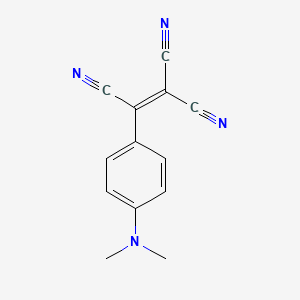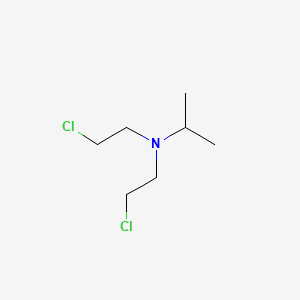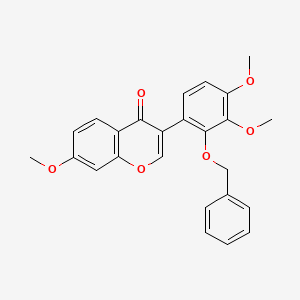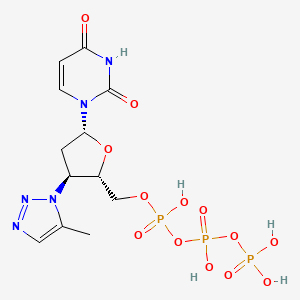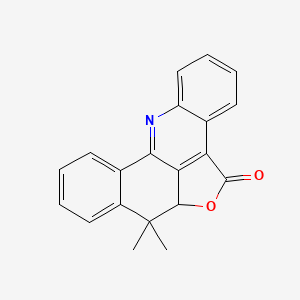
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- is a complex organic compound with the molecular formula C10H8N2O7S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups, two amino groups, and one hydroxyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
The synthesis of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- typically involves multi-step chemical reactions. One common method includes the sulfonation of naphthalene followed by nitration, reduction, and subsequent hydroxylation. Industrial production methods often utilize controlled reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically convert nitro groups to amino groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving the sulfonic acid groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are used in staining techniques for microscopy.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- involves its interaction with various molecular targets. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
1,3-Naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- can be compared with other naphthalenedisulfonic acid derivatives such as:
1,5-Naphthalenedisulfonic acid (Armstrong’s acid): Known for its use in dye synthesis.
6-Amino-1,3-naphthalenedisulfonic acid disodium salt: Used in the preparation of cyanine dye compounds.
1-Naphthol-3,6-disulfonic acid: Utilized in various industrial applications. The uniqueness of 1,3-naphthalenedisulfonic acid, 4,6-diamino-5-hydroxy- lies in its specific functional groups, which confer distinct chemical reactivity and applications.
Properties
CAS No. |
90916-40-8 |
|---|---|
Molecular Formula |
C10H10N2O7S2 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
4,6-diamino-5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H10N2O7S2/c11-5-2-1-4-6(20(14,15)16)3-7(21(17,18)19)9(12)8(4)10(5)13/h1-3,13H,11-12H2,(H,14,15,16)(H,17,18,19) |
InChI Key |
JXCSFFDSYCDPCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



